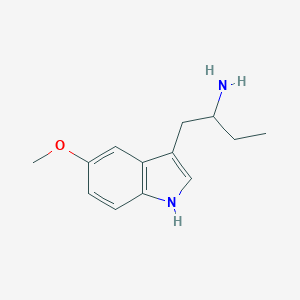

5-Methoxy-alpha-ethyltryptamine

描述

5-甲氧基-α-乙基色胺是一种属于色胺化学类的精神活性化合物。它以产生迷幻和兴奋作用而闻名。 该化合物在结构上与其他色胺类化合物有关,这些化合物已知与大脑中的血清素受体相互作用,从而产生各种精神活性作用 .

准备方法

合成路线和反应条件: 5-甲氧基-α-乙基色胺的合成通常涉及 5-甲氧基色胺的烷基化。一种常见的方法包括在碱性条件下使 5-甲氧基色胺与合适的卤代烷烃反应。 反应通常在乙醇或二氯甲烷等溶剂中进行,使用氢氧化钠或碳酸钾等碱来促进烷基化过程 .

工业生产方法: 关于 5-甲氧基-α-乙基色胺的工业生产方法,文献中没有详细记录。 大规模合成的基本原理将涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流动反应器和先进的纯化技术,例如色谱法。

化学反应分析

反应类型: 5-甲氧基-α-乙基色胺可以进行多种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。

取代: 亲核取代反应可能发生,尤其是在吲哚氮或乙胺侧链上。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 存在碱如氢氧化钠时的卤代烷烃。

主要产物:

氧化: 可能导致相应的酮或羧酸的形成。

还原: 通常导致胺或醇的形成。

取代: 根据所使用的亲核试剂,产生各种取代的色胺类化合物。

科学研究应用

Pharmacological Properties

5-MeO-AET acts primarily as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. Research indicates that it possesses a high binding affinity for these receptors, which is significant for its psychoactive effects. The compound's structure allows it to influence various neurochemical pathways, making it a candidate for further investigation in mental health treatments.

Key Pharmacological Findings

Therapeutic Applications

The therapeutic potential of 5-MeO-AET is primarily associated with its psychoactive properties. Recent studies have suggested that compounds in the tryptamine class can lead to rapid improvements in symptoms related to mood disorders.

Potential Therapeutic Uses

- Depression and Anxiety : Initial findings suggest that psychedelics can lead to significant reductions in depressive symptoms and anxiety. For instance, compounds similar to 5-MeO-AET are being explored for their rapid antidepressant effects .

- Post-Traumatic Stress Disorder (PTSD) : The modulation of serotonin pathways may offer new avenues for treating PTSD, although specific studies on 5-MeO-AET are still necessary.

- Psychedelic-Assisted Therapy : The integration of psychedelics into therapeutic settings has gained traction. The short duration of action associated with compounds like 5-MeO-AET could make them suitable for controlled therapeutic environments.

Case Studies and Clinical Trials

While comprehensive clinical trials specifically focusing on 5-MeO-AET remain scarce, related compounds provide valuable insights into its potential applications.

Notable Case Studies

- A clinical trial involving 5-MeO-DMT (a closely related compound) demonstrated safety in vaporized dosing and highlighted rapid symptom relief in patients with depression . This suggests that similar compounds could yield comparable results.

- Reports of adverse effects associated with other tryptamines indicate the need for careful dosing and monitoring in clinical settings . For example, a case study documented rhabdomyolysis following ingestion of a related compound (Foxy methoxy), emphasizing the importance of understanding pharmacodynamics and patient safety .

Research Tables

| Compound | Receptor Affinity (EC50) | Therapeutic Potential | Notable Effects |

|---|---|---|---|

| 5-MeO-AET | 2 - 8.4 nM | Depression, PTSD | Potential rapid antidepressant effects |

| 5-MeO-DMT | ~1.9 - 3 nM | Depression | Rapid symptom relief |

| Foxy Methoxy | ~7 times greater than DMT | Hallucinogenic effects | Associated with adverse reactions |

作用机制

5-甲氧基-α-乙基色胺的作用机制主要涉及其与血清素受体的相互作用,特别是 5-HT2A 受体。这种相互作用导致各种信号通路的激活,从而导致该化合物的精神活性作用。 此外,它可能抑制血清素的再摄取,从而进一步增强其作用 .

类似化合物:

5-甲氧基色胺: 一种与血清素和褪黑素相关的天然化合物。

5-甲氧基-α-甲基色胺: 另一种具有类似作用的精神活性色胺类化合物。

5-甲氧基-α-二异丙基色胺: 以其强烈的致幻作用而闻名。

独特性: 5-甲氧基-α-乙基色胺由于其特定的结构修饰而具有独特性,这些修饰赋予其独特的精神活性特性。 与其他色胺相比,它具有独特的兴奋剂和迷幻作用的平衡,使其成为娱乐和科学领域中令人感兴趣的化合物 .

相似化合物的比较

5-Methoxytryptamine: A naturally occurring compound related to serotonin and melatonin.

5-Methoxy-.alpha.-Methyltryptamine: Another psychoactive tryptamine with similar effects.

5-Methoxy-.alpha.-Diisopropyltryptamine: Known for its potent hallucinogenic effects.

Uniqueness: 5-Methoxy-.alpha.-Ethyltryptamine is unique due to its specific structural modifications, which confer distinct psychoactive properties. Compared to other tryptamines, it has a unique balance of stimulant and psychedelic effects, making it a compound of interest in both recreational and scientific contexts .

生物活性

5-Methoxy-alpha-ethyltryptamine (5-MeO-α-ET) is a compound belonging to the tryptamine class, which has garnered interest for its potential psychoactive effects and interactions with serotonin receptors. This article delves into the biological activity of 5-MeO-α-ET, exploring its pharmacological properties, mechanisms of action, and implications for both therapeutic and recreational use.

Chemical Structure and Properties

5-MeO-α-ET is structurally related to other tryptamines, with modifications that influence its pharmacodynamics. The compound features a methoxy group at the 5-position and an ethyl group at the alpha position of the tryptamine backbone. This structural configuration is crucial for its interaction with serotonin receptors.

The primary mechanism by which 5-MeO-α-ET exerts its effects appears to be through agonism at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to mediate various hallucinogenic effects associated with many tryptamines.

Key Findings:

- Receptor Activation: Studies indicate that 5-MeO-α-ET activates 5-HT2A receptors, leading to various behavioral responses in animal models, including the head-twitch response (HTR), which is a common indicator of serotonergic activity in rodents .

- Comparative Potency: In comparison to other tryptamines, such as 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-MeO-α-ET shows varying degrees of potency in inducing HTR and other serotonergic effects .

Pharmacological Effects:

The biological activity of 5-MeO-α-ET can be summarized as follows:

Case Studies:

- Acute Toxicity: A case study reported acute toxicity associated with another tryptamine (5-MeO-DIPT), highlighting the risks involved with similar compounds. While specific data on 5-MeO-α-ET's toxicity remain limited, parallels can be drawn regarding potential adverse effects from high doses .

- Behavioral Studies: In behavioral paradigms, 5-MeO-α-ET has shown promise in modulating mood and perception, similar to findings with other serotonergic agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of tryptamines, including 5-MeO-α-ET. The findings emphasize how slight modifications in chemical structure can lead to significant changes in receptor affinity and efficacy.

Table: Structure-Activity Relationships of Tryptamines

| Compound | Receptor Affinity (Ki) | Psychoactive Effects |

|---|---|---|

| 5-MeO-AMT | 2 nM | Strong hallucinogenic effects |

| 5-MeO-DIPT | 1 nM | Moderate hallucinogenic effects |

| 5-MeO-α-ET | TBD | Potentially lower than above |

Safety and Toxicology

The safety profile of 5-MeO-α-ET remains under-researched. However, existing literature on related compounds suggests that while some may induce severe reactions (e.g., rhabdomyolysis), others exhibit a more favorable safety profile when used responsibly . Further toxicological studies are necessary to fully understand the risks associated with this compound.

属性

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTPCKWBFLMJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894761 | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-10-0 | |

| Record name | α-Ethyl-5-methoxy-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-AET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。